3-Methoxy-4-methylpyridine-2-carbaldehyde
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Overview
Description
3-Methoxy-4-methylpyridine-2-carbaldehyde: is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 3rd position, a methyl group (-CH3) at the 4th position, and an aldehyde group (-CHO) at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylpyridine-2-carbaldehyde can be achieved through several methods. One common method involves the formylation of 3-methoxy-4-methylpyridine using Vilsmeier-Haack reaction conditions. This reaction typically uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 2nd position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: 3-Methoxy-4-methylpyridine-2-carboxylic acid.
Reduction: 3-Methoxy-4-methylpyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methoxy-4-methylpyridine-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It can also be used as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methylpyridine-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The methoxy and methyl groups can influence the reactivity and selectivity of the compound in various reactions.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze aldehyde transformations. It can act as a substrate or inhibitor for these enzymes, affecting metabolic pathways involving aldehydes.
Comparison with Similar Compounds
3-Methoxy-2-methylpyridine: Similar structure but with the methyl group at the 2nd position.
4-Methoxy-3-methylpyridine: Similar structure but with the methoxy and methyl groups swapped.
2-Methoxy-4-methylpyridine: Similar structure but with the methoxy group at the 2nd position.
Uniqueness: 3-Methoxy-4-methylpyridine-2-carbaldehyde is unique due to the specific positioning of the methoxy, methyl, and aldehyde groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methoxy-4-methylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-7(5-10)8(6)11-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBGLWHTPALGJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260000 |
Source
|
Record name | 3-Methoxy-4-methyl-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123506-69-4 |
Source
|
Record name | 3-Methoxy-4-methyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123506-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-methyl-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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